![molecular formula C11H13N5O5 B15205290 2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15205290.png)
2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid is a complex organic compound that belongs to the class of nucleobase-containing molecular entities. This compound is characterized by the presence of a purine base (adenine) attached to a ribose sugar, which is further linked to a hydroxyacetic acid moiety. It is a significant molecule in biochemistry, particularly in the context of nucleic acids and their derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid typically involves the following steps:
Formation of the Ribose Sugar: The ribose sugar is synthesized through a series of reactions starting from glucose. This involves isomerization, reduction, and protection of hydroxyl groups.
Attachment of the Purine Base: The adenine base is attached to the ribose sugar through a glycosidic bond. This is achieved by reacting the protected ribose with adenine in the presence of an acid catalyst.
Introduction of the Hydroxyacetic Acid Moiety: The hydroxyacetic acid group is introduced by reacting the adenine-ribose compound with glycolic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ribose: Large-scale production of ribose from glucose using biocatalysts.
Chemical Synthesis of Adenine: Adenine is synthesized from simpler precursors like formamide.
Coupling Reactions:
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the ribose and hydroxyacetic acid moieties.
Reduction: Reduction reactions can occur at the purine base, converting adenine to dihydroadenine.
Substitution: The hydroxyl groups can be substituted with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Dihydroadenine derivatives.
Substitution Products: Halogenated or alkylated derivatives.
科学的研究の応用
2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleotides and nucleosides.
Biology: Plays a role in the study of DNA and RNA structures and functions.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Used in the production of nucleic acid-based products and as a precursor in the synthesis of various pharmaceuticals.
作用機序
The compound exerts its effects primarily through interactions with nucleic acids. It can integrate into DNA or RNA strands, affecting their stability and function. The hydroxyacetic acid moiety can participate in hydrogen bonding, influencing the overall conformation of the nucleic acid. The purine base (adenine) can form base pairs with thymine or uracil, playing a crucial role in genetic coding and replication.
類似化合物との比較
Similar Compounds
2’-Deoxyadenosine: Similar structure but lacks the hydroxyacetic acid group.
Adenosine: Contains a ribose sugar but without the hydroxyacetic acid moiety.
2’-Deoxyguanosine: Similar nucleoside with guanine as the base instead of adenine.
Uniqueness
2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid is unique due to the presence of the hydroxyacetic acid group, which imparts additional chemical reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for studying nucleic acid interactions and developing therapeutic agents.
特性
分子式 |
C11H13N5O5 |
|---|---|
分子量 |
295.25 g/mol |
IUPAC名 |
2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H13N5O5/c12-9-6-10(14-2-13-9)16(3-15-6)5-1-4(17)8(21-5)7(18)11(19)20/h2-5,7-8,17-18H,1H2,(H,19,20)(H2,12,13,14)/t4-,5+,7?,8-/m0/s1 |
InChIキー |
MXVAUNDRCBRLND-LKIMUSNBSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)C(C(=O)O)O)O |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)C(C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



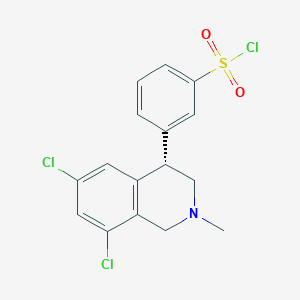

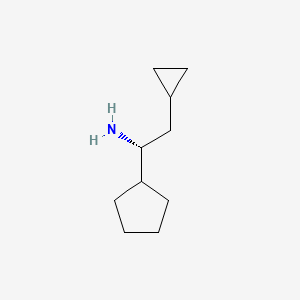
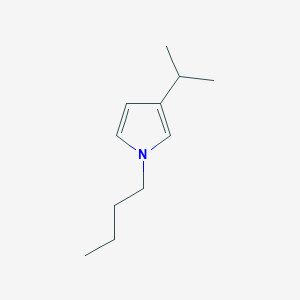
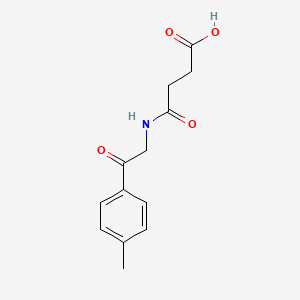
![6-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15205257.png)
![Pyrrolo[1,2-a]pyrazine-3-methanamine](/img/structure/B15205262.png)

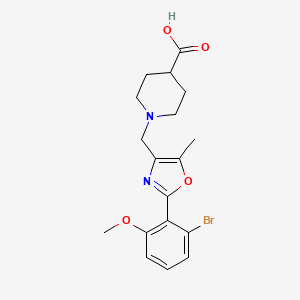

![5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15205299.png)

![N-[2-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B15205312.png)
